1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
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Overview
Description
1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14FN3O5 and its molecular weight is 383.335. The purity is usually 95%.
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Scientific Research Applications
Potential as a Kinase Inhibitor
- Inhibitor Development : Compounds structurally related to 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. Modifications in the pyridine and pyridone positions enhanced enzyme potency and solubility. One such analogue demonstrated significant tumor stasis in gastric carcinoma models, leading to its advancement into clinical trials (Schroeder et al., 2009).
Use in Positron Emission Tomography (PET) Imaging
- PET Radiotracer Synthesis : Nucleophilic substitution methods have been used to synthesize radiolabeled compounds similar to this compound. These compounds, such as [18F]NIDA-42033, are potential radiotracers for studying cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).
Applications in Neurological Research
- Serotonin Receptor Antagonists : Analogues of this compound have been developed as high-affinity antagonists for serotonin 5-HT1A receptors. These compounds show potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
- Alzheimer's Disease Research : Related compounds have been used in PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research highlights the potential of these compounds in studying neurological disorders and their correlation with clinical symptoms (Kepe et al., 2006).
Synthesis and Characterization Studies
- Synthetic Method Development : Research has focused on developing efficient synthetic methods for compounds structurally similar to this compound. These studies aid in the production of these compounds for further biological evaluation (Zhou et al., 2021).
Future Directions
The future directions for research on “1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry. Given the wide range of activities associated with pyridine compounds, this compound could be a promising candidate for future drug development .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5/c20-14-5-3-13(4-6-14)12-28-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIGQFXHQXPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.